molecular formula C10H16N2 B189366 2,5-Diethyl-3,6-dimethylpyrazine CAS No. 18903-30-5

2,5-Diethyl-3,6-dimethylpyrazine

Cat. No. B189366
CAS RN: 18903-30-5
M. Wt: 164.25 g/mol
InChI Key: WOKWCTYNOKUPRA-UHFFFAOYSA-N
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Description

2,5-Diethyl-3,6-dimethylpyrazine is a chemical compound with the molecular formula C10H16N2 . It is typically found in roasted foods formed due to Maillard reaction and pyrolysis of serine and threonine .


Synthesis Analysis

The synthesis of pyrazine derivatives, including 2,5-Diethyl-3,6-dimethylpyrazine, involves various approaches such as condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution . A study also mentioned the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate, resulting in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate .


Molecular Structure Analysis

The molecular structure of 2,5-Diethyl-3,6-dimethylpyrazine is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 164.247 Da .

Scientific Research Applications

Optoelectronic Properties and Light-Emitting Device Application

2,5-Diethyl-3,6-dimethylpyrazine derivatives have been synthesized and studied for their structural and optoelectronic properties. These derivatives, especially 2,5-di(aryleneethynyl)pyrazine derivatives, show potential in light-emitting device applications due to their ability to undergo reduction to the radical anion, exhibiting photoluminescence and enhanced electron-transporting properties (Zhao et al., 2004).

Enhancing Biosynthesis Efficiency

2,5-Dimethylpyrazine (2,5-DMP) is a crucial pharmaceutical intermediate and essence. Research has focused on improving the biosynthesis efficiency of 2,5-DMP in Escherichia coli by enhancing enzymatic and nonenzymatic reactions and blocking competitive branching carbon flow metabolic pathways. This approach has led to the construction of a genetically engineered E. coli strain with high carbon recovery rate and yield, offering an efficient biosynthesis method for 2,5-DMP (Yang et al., 2021).

Novel Synthesis Routes

A new synthesis route for 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate has been developed, offering a high-yield, regioselective oxidation process. This synthesis provides a unique crystal structure consisting of an infinite three-dimensional lattice of hydrogen-bonded acid and water molecules (Rambaran et al., 2009).

Green Production Strategies

There is a growing interest in "green" strategies for producing 2,5-DMP, an important additive in the food industry and a substrate for pharmaceuticals. For instance, genetically modified E. coli has been used to enhance 2,5-DMP production from glucose, representing an environmentally friendly and efficient approach (Xu et al., 2020).

Synthesis of Liguzinediol and Metabolites

Liguzinediol, a potential agent for treating heart failure, has been synthesized from 2,5-Dimethylol-3,6-dimethylpyrazine. The crystal structure of this compound was determined, showing promise for medical applications (Zhu et al., 2018). Moreover, the synthesis and evaluation of liguzinediol metabolites have been conducted, providing insights into their potential medical use (Zhu et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2,5-Diethyl-3,6-dimethylpyrazine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 2,5-Diethyl-3,6-dimethylpyrazine research could involve a more in-depth investigation of its antimicrobial and olfactory activities . Additionally, its potential applications in industrial settings as food fragrances due to its pleasant aroma of roasted cocoa or nuts could be explored .

properties

CAS RN

18903-30-5

Product Name

2,5-Diethyl-3,6-dimethylpyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,5-diethyl-3,6-dimethylpyrazine

InChI

InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3

InChI Key

WOKWCTYNOKUPRA-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=N1)C)CC)C

Canonical SMILES

CCC1=C(N=C(C(=N1)C)CC)C

Other CAS RN

18903-30-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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